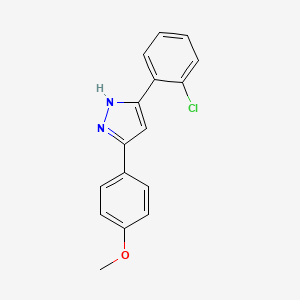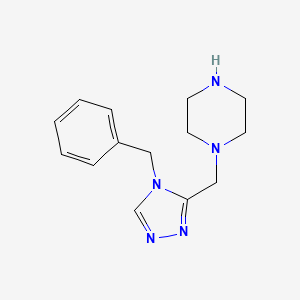
1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Attachment of the Benzyl Group: The benzyl group can be introduced by reacting the triazole intermediate with benzyl bromide or benzyl chloride under basic conditions.
Formation of the Piperazine Moiety: The final step involves the reaction of the benzyl-triazole intermediate with piperazine in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or piperazine moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-((4-Benzyl-4H-1,2,4-triazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Benzyl-1H-1,2,3-triazol-4-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a piperazine moiety.
1-(4-Benzyl-1H-1,2,3-triazol-4-yl)ethanone: This compound has an ethanone group instead of a piperazine moiety.
Propiedades
Fórmula molecular |
C14H19N5 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-[(4-benzyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C14H19N5/c1-2-4-13(5-3-1)10-19-12-16-17-14(19)11-18-8-6-15-7-9-18/h1-5,12,15H,6-11H2 |
Clave InChI |
FYCZNFXJILENAM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=NN=CN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


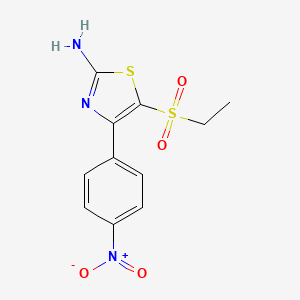
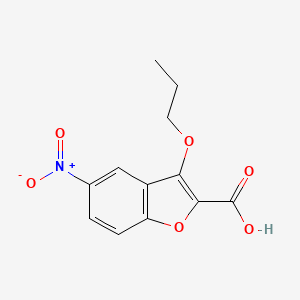
![3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B11778383.png)
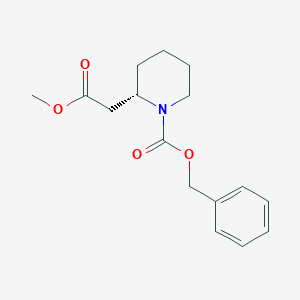
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole](/img/structure/B11778390.png)
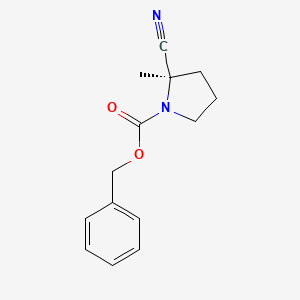
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde](/img/structure/B11778409.png)
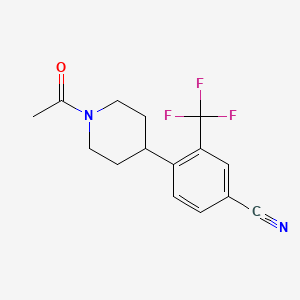
![1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11778417.png)

![Furo[2,3-b]pyridin-4-ol](/img/structure/B11778429.png)
![tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11778430.png)
![2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11778438.png)
